molecular formula C22H30ClN5O2S B2793675 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331192-12-1

1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2793675
CAS No.: 1331192-12-1
M. Wt: 464.03
InChI Key: RSCBUACBSWIICA-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a benzothiazole ring, a pyrazole ring, and a morpholine moiety

Preparation Methods

The synthesis of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps:

    Synthesis of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate by reacting substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.

    Formation of Pyrazole Ring: The benzothiazole intermediate is then coupled with 1-(2-chloroethyl) piperidine hydrochloride to form the pyrazole ring.

    Introduction of Morpholine Moiety:

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride can be compared with other benzothiazole and pyrazole derivatives:

The uniqueness of this compound lies in its specific combination of benzothiazole, pyrazole, and morpholine moieties, which contribute to its distinct biological activities.

Properties

IUPAC Name

2-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S.ClH/c1-4-17-7-6-8-19-20(17)23-22(30-19)26(10-9-25-11-13-29-14-12-25)21(28)18-15-16(3)24-27(18)5-2;/h6-8,15H,4-5,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCBUACBSWIICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NN4CC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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